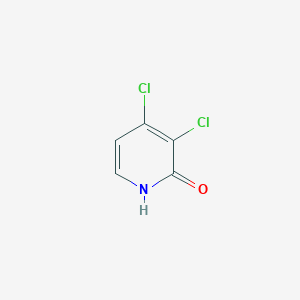

3,4-Dichloro-2-hydroxypyridine

Description

Significance of Pyridine (B92270) Heterocycles in Organic and Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and fundamental scaffold in the fields of organic and medicinal chemistry. nih.govopenaccessjournals.com Its unique chemical properties, including basicity, water solubility, stability, and the ability to form hydrogen bonds, make it a crucial component in a vast number of biologically active compounds. nih.gov The nitrogen heteroatom influences the molecule's reactivity, polarity, and pharmacological profiles, making it more reactive and polar than its carbocyclic analog, benzene. nih.gov This enhanced reactivity and potential for specific interactions, such as hydrogen bonding with biological receptors, contribute to the improved pharmacokinetic properties of many drugs. nih.gov

Pyridine derivatives are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets. researchgate.net This versatility has led to their incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netfrontiersin.org Well-known pharmaceuticals containing the pyridine moiety include isoniazid (B1672263) (antitubercular), omeprazole (B731) (antiulcer), and abiraterone (B193195) (anticancer). nih.gov Beyond pharmacology, pyridine and its derivatives are indispensable in organic synthesis, serving as catalysts, ligands for organometallic compounds, and versatile building blocks for creating more complex molecules and functional materials. nih.gov The ease with which the pyridine ring can be functionalized allows for the generation of extensive chemical diversity, facilitating the development of new therapeutic agents and materials. nih.govdovepress.com

Overview of Hydroxypyridine Isomers and their Tautomeric Equilibria

Hydroxypyridines, which feature a hydroxyl group (-OH) on the pyridine ring, exist as three primary positional isomers: 2-hydroxypyridine (B17775), 3-hydroxypyridine (B118123), and 4-hydroxypyridine (B47283). A key characteristic of these compounds is their existence in a dynamic equilibrium between two or more interconverting forms known as tautomers. rsc.org This phenomenon, known as prototropic tautomerism, involves the migration of a proton between two different sites on the molecule, most commonly between the ring nitrogen and the exocyclic oxygen atom. chimia.ch

The most significant tautomeric relationship for hydroxypyridines is the keto-enol equilibrium. rsc.org The "enol" form is the aromatic hydroxypyridine structure, while the "keto" form is the non-aromatic pyridone structure, containing a carbonyl group (C=O). aip.org

2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone .

4-Hydroxypyridine is in equilibrium with 4-pyridone .

3-Hydroxypyridine also exhibits tautomerism, but its keto form exists as a zwitterion (a neutral molecule with both a positive and a negative charge). chimia.ch

The position of this equilibrium is highly dependent on the isomer and the surrounding environment (e.g., solvent). wikipedia.orgnih.gov For 2- and 4-hydroxypyridine, the pyridone (keto) form is generally the more stable and predominant tautomer in aqueous solutions and polar solvents. rsc.orgnih.gov In contrast, the gas phase and non-polar solvents tend to favor the hydroxypyridine (enol) form. nih.govwayne.edu For 3-hydroxypyridine, the equilibrium in aqueous solution involves comparable amounts of the true hydroxy form and the zwitterionic keto form. chimia.ch This tautomerism is critical as it influences the molecule's physical and chemical properties, including its aromaticity, reactivity, and biological interactions. aip.org

| Isomer | Hydroxypyridine Form (Enol) | Pyridone Form (Keto) | Predominant Form in Aqueous Solution |

|---|---|---|---|

| 2-Hydroxypyridine |  |  | 2-Pyridone rsc.orgnih.gov |

| 3-Hydroxypyridine |  |  | Mixture of hydroxypyridine and zwitterion chimia.ch |

| 4-Hydroxypyridine |  |  | 4-Pyridone chimia.ch |

The delicate balance of the tautomeric equilibrium can be significantly shifted by the presence of other substituents on the pyridine ring. semanticscholar.orgnih.gov The electronic properties of these substituents play a crucial role. researchgate.net

Electron-withdrawing groups , such as nitro groups or halogen atoms, can influence the acidity of the N-H or O-H bonds and stabilize one tautomer over the other. semanticscholar.orgresearchgate.net For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the pyridone (oxo) form in the solid state, highlighting the influence of the strongly electron-withdrawing nitro group. semanticscholar.org

Solvent polarity is another major factor. Polar solvents, particularly those capable of hydrogen bonding like water, tend to stabilize the more polar pyridone tautomer, shifting the equilibrium in its favor. wikipedia.orgnih.gov Conversely, non-polar solvents favor the less polar hydroxypyridine form. wikipedia.org

Intramolecular hydrogen bonding can also affect tautomeric preference, especially in molecules with adjacent functional groups. nih.govacs.org

These structural and environmental factors allow for the fine-tuning of a molecule's properties by altering the tautomeric ratio, which is a key consideration in the design of molecules for specific applications in medicinal chemistry and materials science. acs.org

Contextual Importance of Dihalogenated Hydroxypyridine Scaffolds

Dihalogenated hydroxypyridine scaffolds are highly valuable building blocks in synthetic organic chemistry. researchgate.net The presence of two halogen atoms (such as chlorine) on the pyridine ring provides multiple reactive sites for further chemical modification. These halogens can be selectively replaced or can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net

This reactivity allows chemists to use the dihalogenated pyridine core to construct more complex, poly-substituted pyridine derivatives in a controlled manner. researchgate.net The ability to introduce diverse functional groups at specific positions on the ring is crucial for creating libraries of new compounds for drug discovery and materials science research. The hydroxyl group adds another layer of functionality, as it can be transformed into other groups or used to modulate the electronic properties and solubility of the final molecule. acs.org Therefore, scaffolds like dichlorinated hydroxypyridines serve as versatile platforms for the synthesis of novel molecules with potentially useful biological or material properties. researchgate.net

Research Scope and Focus on 3,4-Dichloro-2-hydroxypyridine

This article focuses specifically on the chemical compound This compound . Existing research primarily treats this compound as a chemical intermediate or building block for the synthesis of more complex molecules. Its structural features—a 2-hydroxypyridine core (which exists in tautomeric equilibrium with 2-pyridone) and two chlorine substituents at the 3- and 4-positions—make it a useful precursor.

The research scope involving this compound centers on its chemical reactivity and its use in synthetic pathways. The chlorine atoms at the 3- and 4-positions are subject to nucleophilic substitution reactions, allowing for the introduction of other functional groups. The 2-hydroxy group (or its 2-pyridone tautomer) influences the reactivity of the ring and can also be a site for chemical modification. For example, similar dichlorinated pyridinols have been used in the synthesis of agrochemicals and serve as precursors for more complex heterocyclic systems. google.comresearchgate.net The primary focus of the scientific literature concerning this compound is therefore on its synthetic utility rather than its direct biological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTCICZZGMRJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3,4 Dichloro 2 Hydroxypyridine

Detailed Investigations into Pyridone-Hydroxypyridine Tautomerism

The tautomeric equilibrium between hydroxypyridine and pyridone forms is a fundamental aspect of pyridine (B92270) chemistry. In the case of 3,4-dichloro-2-hydroxypyridine, this equilibrium is influenced by the electronic effects of the chlorine substituents.

Experimental Probes for Tautomeric Forms in Different Phases

The position of chlorine substitution on the pyridine ring significantly impacts the tautomeric equilibrium between the lactim (OH) and lactam (C=O) forms. nih.gov

Gas Phase: In the gas phase, the lactim syn-periplanar tautomer (OHs) is generally the most predominant species for chlorinated 2-hydroxypyridines. nih.gov However, chlorination at the 3 or 4-position results in a notable population of the lactam (C=O) form. nih.gov The anti-periplanar lactim (OHa) is the least favorable form, although its population is slightly increased by 3-substitution. nih.gov Rotational spectroscopy has been a key experimental technique for these gas-phase studies, with the analysis of the nuclear hyperfine structure caused by chlorine and nitrogen nuclei providing unambiguous identification of the tautomers. nih.gov

Solid State: X-ray diffraction studies have provided direct evidence for the existence of both tautomeric forms in the solid state for different chlorinated hydroxypyridines. rsc.org For instance, while 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine exists in the pyridone (oxo) form, tetrachloro-4-hydroxypyridine exists as the pyridinol (hydroxy) tautomer in the solid state. rsc.org

Solution: In solution, the pyridone tautomer is significantly stabilized, often becoming the dominant form. nih.gov The equilibrium is sensitive to the solvent environment. wuxibiology.com

The tautomeric equilibrium can be represented as follows:

This image is a representative illustration of pyridone-hydroxypyridine tautomerism and not of this compound specifically.

Solvent Effects and Intermolecular Interactions on Tautomeric Equilibrium

The solvent plays a crucial role in determining the position of the tautomeric equilibrium.

Polar Solvents: Polar solvents tend to stabilize the more polar pyridone tautomer. wuxibiology.comresearchgate.net Water, in particular, can solvate the pyridone form through hydrogen bonding, shifting the equilibrium towards the keto form. wuxibiology.com Computational studies have shown that water molecules can form a network around the polar centers of the tautomers. rsc.org The dipole moment of 2-pyridone is significantly higher than that of 2-hydroxypyridine (B17775), explaining its increased stability in polar solvents with high dielectric constants. wuxibiology.com

Non-Polar Solvents: In non-polar solvents, the less polar hydroxypyridine tautomer can be more favored. wuxibiology.com For example, in cyclohexane, both tautomers of 2-hydroxypyridine and 2-pyridone coexist in comparable amounts. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding, such as dimerization, can also influence the tautomeric equilibrium. nih.gov Computational studies on 2-hydroxypyridine have shown that the 2-pyridone/2-pyridone homodimer is the most stable complex. nih.gov The formation of these hydrogen-bonded complexes can significantly affect the relative stability of the tautomers.

The following table summarizes the general trend of solvent effects on the 2-hydroxypyridine/2-pyridone equilibrium, which provides a basis for understanding the behavior of its chlorinated derivatives.

| Solvent | Dielectric Constant | Predominant Tautomer |

|---|---|---|

| Gas Phase | 1 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | 2-Hydroxypyridine |

| Chloroform | 4.81 | 2-Pyridone |

| Water | 78.5 | 2-Pyridone |

This table is based on data for the parent 2-hydroxypyridine/2-pyridone system and illustrates the general principle of solvent effects.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichlorinated Pyridines

The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of this scaffold.

Selectivity in Nucleophilic Attack at Halogenated Positions

The regioselectivity of SNAr reactions on dichlorinated pyridines is a complex issue influenced by electronic and steric factors.

Strategies for Further Functionalization

SNAr reactions provide a versatile platform for introducing a wide range of functional groups onto the pyridine ring.

C-H Functionalization Reactions Involving Pyridine Scaffolds

While SNAr reactions at halogenated positions are common, direct C-H functionalization offers an alternative and increasingly important route for modifying the pyridine ring. This approach avoids the pre-installation of a leaving group.

Directed and Non-Directed C-H Bond Activation

The functionalization of C-H bonds is a powerful tool in organic synthesis, offering a direct route to modify molecular scaffolds. acs.org In the context of this compound, its role as a ligand has been explored in palladium-catalyzed C-H activation reactions.

One notable application involves the meta-C–H functionalization of benzylamines. nih.gov In these reactions, 3,5-dichloro-2-hydroxypyridine, a positional isomer of the title compound, proved to be an efficient ligand, leading to the desired product in a 78% yield. nih.gov This highlights the effectiveness of dichlorinated hydroxypyridine scaffolds in facilitating this transformation. The strategy often employs a transient mediator to achieve functionalization at the typically less reactive meta position. nih.gov

The efficiency of such reactions can be influenced by the electronic properties of the ligands. Studies have shown that electron-deficient hydroxypyridine ligands can be highly effective. For instance, in the meta-C–H arylation of benzylamines, ligands like 3,5-ditrifluoromethyl-2-hydroxypyridine and 3-nitro-5-trifluoromethyl-2-hydroxypyridine also provided good yields. nih.gov

Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the mechanics of C-H activation. For example, in the C-H activation of toluene (B28343), the presence of 3,5-dichloro-2-hydroxypyridine as a co-ligand was investigated. github.io These studies help in elucidating the transition state structures and activation barriers involved in the process. github.io

Regioselectivity in C-H Functionalization

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of C-H functionalization. The structure of the ligand plays a pivotal role in determining the site of activation.

In the palladium-catalyzed meta-C–H functionalization of benzylamines, the use of 2-pyridone ligands, including the dichloro-substituted variant, directs the reaction to the meta position. nih.gov This selectivity is a significant achievement, as directing functionalization to this position is challenging. nih.gov

The development of ligands that can control regioselectivity is an active area of research. For instance, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to achieve ligand-controlled C3-/C2-selectivity in the aerobic oxidative Heck reaction of indoles. researchgate.net While not directly involving this compound, this demonstrates the principle of using substituted hydroxypyridine ligands to steer the regiochemical outcome of a reaction.

Computational analyses, such as distortion-interaction/activation strain (DI-AS) analysis, provide insights into the factors governing regioselectivity. github.io In the C-H activation of toluene with a 3,5-dichloro-2-hydroxypyridine co-ligand, these analyses revealed that more favorable interaction energies for the ortho-C-H bond activation lead to its preference over meta- and para-positions. github.io

Complexation and Coordination Chemistry Reactivity

The coordination chemistry of hydroxypyridines is rich and varied, with the ligand capable of binding to metal centers through either the nitrogen or the oxygen atom. The tautomeric equilibrium between the hydroxypyridine and pyridone forms often dictates the coordination mode.

Studies on halogen-substituted 2-hydroxypyridines have revealed a correlation between the halogen identity, the tautomeric state, and the coordination mode. tandfonline.com For instance, in a series of copper(II) complexes with 6-halo-2-hydroxypyridines, the neutral nitrogen coordination mode is favored in the order Br << Cl < F. tandfonline.com The tautomeric state of 6-chloro-2-hydroxypyridine in solution is also influenced by the metal ion concentration, with the lactam (pyridone) form increasing at higher concentrations. tandfonline.com

Nickel(II) chloride reacts with pyridin-2-one (the tautomer of 2-hydroxypyridine) to form a variety of complexes, including mononuclear, dinuclear, and ionic species. mdpi.com In these complexes, the pyridin-2-one ligand typically coordinates through the carbonyl oxygen atom. mdpi.com In some dinuclear structures, it can also act as a bridging ligand. mdpi.com

Dimerization and Oligomerization Reactions

Hydroxypyridines and their tautomeric pyridone forms can participate in the formation of dimeric and oligomeric structures, both in the solid state and in solution. This self-assembly is often mediated by hydrogen bonding.

In the context of coordination complexes, bridging ligands can lead to the formation of dimeric or polymeric structures. For example, dinuclear nickel(II) complexes with pyridin-2-one have been synthesized where the metal centers are bridged by chloride ions or the pyridin-2-one ligands themselves. mdpi.com

While direct studies on the dimerization and oligomerization of this compound were not prominently found, the behavior of related systems provides valuable insights. The aqueous chemistry of vanadate, for example, is characterized by a complex series of protonation and oligomerization equilibria, forming dimers, tetramers, and pentamers. tandfonline.com Although a different chemical system, it underscores the general principle of oligomerization in solution for species capable of forming bridging interactions.

In the solid state, the crystal packing of complexes containing hydroxypyridine ligands is often governed by hydrogen bonding, leading to extended networks. For instance, in dichlorotetrakis(3-hydroxypyridine-κN)nickel(II), intermolecular O-H···Cl hydrogen bonds link individual molecules into a two-dimensional framework. researchgate.net

Advanced Structural Characterization Methodologies

X-ray Crystallography for Solid-State Molecular and Crystal Structures

The molecular structure of 3,4-dichloro-2-hydroxypyridine is expected to be largely planar due to the aromaticity of the pyridine (B92270) ring. The conformation is defined by the precise bond lengths and angles between the constituent atoms. Based on data from the analogous compound 3,5-dichloro-2-hydroxybenzaldehyde, key bond parameters can be estimated. researchgate.net The C-Cl bonds are expected to have lengths of approximately 1.73-1.74 Å. researchgate.net The C-O bond of the hydroxyl group is anticipated to be around 1.34 Å. researchgate.net Within the ring, the C-C and C-N bond lengths will vary slightly depending on their position relative to the substituents. For instance, in a related dichlorinated pyridine cation, the C-N-C angle within the ring is widened to approximately 120.4°. nih.gov

| Bond | Expected Length (Å) | Reference Compound |

|---|---|---|

| C-Cl | 1.734 - 1.740 | 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net |

| C-O (hydroxyl) | 1.342 | 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net |

| C-C (aromatic) | 1.369 - 1.398 | 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net |

| Angle | Expected Value (°) | Reference Compound |

|---|---|---|

| O-C-C (ring) | 118.5 - 123.3 | 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net |

| Cl-C-C (ring) | 118.5 | 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net |

| C-N-C (ring) | ~120.4 | 4-Amino-3,5-dichloropyridinium cation nih.gov |

Intermolecular forces, particularly hydrogen bonds, dictate the crystal packing of molecules. libretexts.org For this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. libretexts.org This allows for the formation of extensive hydrogen bonding networks. These interactions are significantly stronger than van der Waals forces and play a crucial role in the crystal's stability. chemguide.co.uk

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. nih.govresearchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties. The specific arrangement of molecules, or crystal packing, is influenced by intermolecular forces. nih.gov Differences in packing can lead to conformational polymorphism, where the molecule itself adopts different shapes in different crystal forms. nih.govresearchgate.net While specific polymorphs of this compound have not been reported, the potential for varied hydrogen-bonding schemes and other intermolecular interactions suggests that polymorphism is a possibility for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe molecular structure by measuring the vibrations of chemical bonds.

For this compound, several characteristic vibrational modes are expected. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The C-Cl stretching vibrations are expected in the far-infrared region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1400-1610 cm⁻¹ region. The in-plane and out-of-plane bending of C-H bonds also give rise to characteristic signals. researchgate.net Analysis of related compounds like 4-amino-2,6-dichloropyridine (B16260) provides a basis for assigning these vibrational frequencies. researchgate.net The tautomeric equilibrium with 3,4-dichloro-2-pyridone would introduce a characteristic C=O stretching vibration around 1650-1700 cm⁻¹.

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C=O (pyridone tautomer) | Stretching | 1650 - 1700 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1610 |

| C-H | Out-of-plane Bending | 720 - 1000 |

| C-Cl | Stretching | Below 800 (Far-IR region) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, the most important transitions are typically π → π* and n → π*. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring. These protons are in different chemical environments and would likely appear as doublets due to spin-spin coupling with each other. A signal for the labile hydroxyl proton would also be present, though its chemical shift and appearance can vary depending on the solvent, concentration, and temperature.

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, one for each unique carbon atom in the molecule. libretexts.org The chemical shifts of these carbons are influenced by the attached atoms. Carbons bonded to the electronegative chlorine and oxygen atoms (C-Cl and C-OH) would be shifted downfield to higher ppm values. libretexts.org The chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

| Proton Type | Number of Protons | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| Ring H (C5-H) | 1 | ~7.0 - 8.0 | Doublet |

| Ring H (C6-H) | 1 | ~7.0 - 8.0 | Doublet |

| OH | 1 | Variable | Singlet (broad) |

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C-OH | ~155 - 165 |

| C-Cl | ~125 - 140 |

| Ring CH | ~110 - 145 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns. For this compound, mass spectral analysis provides unequivocal confirmation of its molecular formula and offers insights into the stability of its molecular ion and the characteristic bond cleavages within the molecule.

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion ([M]+•). The accurate mass of this ion can be measured by high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The subsequent fragmentation of the molecular ion is a characteristic process that helps in structural confirmation.

While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the fragmentation patterns of structurally related chloropyridones can provide valuable insights. For instance, studies on various substituted 2-chloro-pyridones have revealed common fragmentation pathways. jcsp.org.pk A key feature often observed is the initial loss of a chlorine atom or a molecule of hydrogen chloride (HCl). jcsp.org.pk In the case of this compound, one would anticipate the sequential loss of the two chlorine atoms. The fragmentation may also involve the loss of carbon monoxide (CO) from the pyridone ring, a common fragmentation pathway for 2-pyridones. jcsp.org.pk

The fragmentation of related 3,4-dihydro-2(1H)-pyridone derivatives has also been studied, showing characteristic cleavages of the heterocyclic ring. nih.govresearchgate.net Although the aromaticity of the pyridine ring in this compound would lead to different fragmentation pathways compared to its dihydro counterpart, the underlying principles of bond fission governed by the stability of the resulting fragments remain the same.

Hypothetical Fragmentation Data for this compound:

| Ion | m/z (for 35Cl) | Possible Identity |

| [M]+• | 163 | Molecular Ion |

| [M-Cl]+ | 128 | Loss of a chlorine atom |

| [M-CO]+• | 135 | Loss of carbon monoxide |

| [M-Cl-CO]+ | 100 | Sequential loss of Cl and CO |

| [M-2Cl]+ | 93 | Loss of both chlorine atoms |

This table is illustrative and based on general fragmentation patterns of related compounds. Actual experimental data may vary.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy in Metal Complexes)

Beyond routine spectroscopic methods, specialized techniques can provide deeper insights into the electronic structure and coordination environment of this compound, particularly when it acts as a ligand in metal complexes.

Mössbauer Spectroscopy:

Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific atomic nuclei. The most common application in coordination chemistry involves 57Fe and 119Sn nuclei. rsc.orgmdpi.com If this compound were to form a complex with an iron-containing moiety, 57Fe Mössbauer spectroscopy could provide precise information about the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the coordination environment of the iron center. mdpi.com

The Mössbauer parameters, namely the isomer shift (δ) and the quadrupole splitting (ΔEQ), are highly sensitive to the electronic environment around the iron nucleus. The isomer shift is related to the s-electron density at the nucleus and can distinguish between different oxidation states. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the geometry of the complex. For instance, Mössbauer spectroscopy has been effectively used to characterize the electronic structure of iron porphyrin complexes with pyridine-based ligands. acs.org

Other Specialized Spectroscopic Techniques:

Other advanced spectroscopic methods can be employed to study the properties of metal complexes of this compound:

Far-Infrared (FIR) and Raman Magneto-Spectroscopies (FIRMS and RaMS): These techniques are powerful for probing the magnetic anisotropy and spin-phonon coupling in metal complexes. rsc.orgresearchgate.net They can be used to determine the zero-field splitting parameters, which are crucial for understanding the magnetic behavior of single-molecule magnets. researchgate.net

Inelastic Neutron Scattering (INS): This technique is complementary to FIRMS and RaMS and is used to determine magnetic excited states. rsc.org DFT phonon calculations can aid in the interpretation of INS spectra to identify magnetic peaks. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), EPR spectroscopy provides detailed information about the electronic structure of the metal center and its interaction with the ligands.

These specialized techniques, while not routinely applied for simple organic molecules, become indispensable for a thorough characterization of the coordination chemistry of this compound and for understanding the electronic and magnetic properties of its metal complexes.

Applications in Organic Synthesis and Functional Materials Research

Role as Synthetic Building Blocks and Intermediates

The structural features of 3,4-Dichloro-2-hydroxypyridine, namely the presence of reactive chlorine atoms and a hydroxyl group on a pyridine (B92270) ring, make it a candidate for use as a synthetic precursor and a scaffold for the development of new organic reactions.

Precursors for Complex Heterocyclic Systems

Halogenated pyridines are widely recognized as valuable starting materials for the construction of intricate heterocyclic frameworks. The chlorine substituents on the pyridine ring of this compound can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. This reactivity enables the synthesis of diverse and complex heterocyclic systems. For instance, the displacement of the chlorine atoms by different nucleophiles can lead to the formation of novel substituted pyridines, which are core structures in many biologically active compounds.

The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its 2-pyridone form. This tautomerism can influence its reactivity and the types of heterocyclic systems that can be synthesized. The amide-like character of the 2-pyridone tautomer can be exploited in various cyclization and condensation reactions to build fused ring systems.

Scaffold for the Development of New Organic Reactions

The unique electronic and steric properties imparted by the two chlorine atoms and the hydroxyl group make this compound an interesting scaffold for exploring and developing novel organic reactions. The electron-withdrawing nature of the chlorine atoms can activate the pyridine ring for certain types of transformations. Researchers often utilize such substituted heterocyclic scaffolds to investigate new catalytic methods, C-H activation strategies, and cross-coupling reactions. The development of efficient methods to selectively functionalize one of the C-Cl bonds in the presence of the other would represent a significant advancement in synthetic methodology.

Ligands in Coordination Chemistry and Metal Catalysis Research

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry and catalysis.

Design of Novel Catalytic Systems

Pyridone-based ligands are known to form stable complexes with a variety of transition metals. These metal complexes can exhibit catalytic activity in a range of organic transformations. By analogy, complexes of this compound could be designed and investigated as catalysts. The electronic properties of the ligand, modulated by the electron-withdrawing chlorine atoms, could influence the catalytic activity and selectivity of the corresponding metal complex. Research in this area would involve the synthesis and characterization of these novel coordination compounds and the evaluation of their performance in catalytic reactions such as cross-coupling, oxidation, and reduction.

Exploration of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its potential N,O-chelation sites, makes it a candidate for use as a linker in the synthesis of novel MOFs and CPs. The resulting materials could possess interesting structural topologies and properties, such as porosity, which could be exploited in applications like gas storage, separation, and catalysis. The presence of chlorine atoms could also provide a handle for post-synthetic modification of the framework, allowing for the tuning of its properties.

Contributions to Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of versatile building blocks like this compound can contribute to green chemistry by enabling more efficient and atom-economical synthetic routes.

An article focusing on the chemical compound this compound is not feasible at this time due to a lack of available scientific literature on this specific molecule. Extensive searches have not yielded detailed research findings regarding its applications in organic synthesis, functional materials research, or its specific use in fundamental studies of heterocyclic ring systems and base pairing mechanisms.

Information is available for related compounds, such as other isomers of dichlorohydroxypyridine and various substituted pyridones. However, presenting this information would not adhere to the strict focus on "this compound" as requested.

Therefore, a scientifically accurate and thorough article that adheres to the provided outline cannot be generated. To provide an article of the requested quality and specificity, published research dedicated to this compound would be required.

Future Research Directions and Methodological Advances

Development of Highly Efficient and Sustainable Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize the development of environmentally benign and resource-efficient processes. ijarsct.co.inrasayanjournal.co.inmdpi.comnih.gov For 3,4-Dichloro-2-hydroxypyridine, a key area of future research will be the development of highly efficient and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in the broader field of pyridine (B92270) synthesis highlights several promising avenues:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds. ijarsct.co.in Future studies could focus on developing microwave-assisted protocols for the synthesis and functionalization of this compound, potentially leading to faster and more energy-efficient processes.

Green Catalysts and Solvents: The use of hazardous reagents and solvents is a significant concern in traditional organic synthesis. rasayanjournal.co.inmdpi.com Research into the use of biocatalysts, recyclable heterogeneous catalysts, and environmentally friendly solvents like ionic liquids or deep eutectic solvents for the synthesis of pyridine derivatives is an active area. ijarsct.co.inrasayanjournal.co.in Applying these green catalytic systems to the synthesis of this compound could significantly improve the sustainability of its production.

Multicomponent Reactions: One-pot multicomponent reactions offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification steps. nih.gov Designing novel multicomponent reactions that incorporate the this compound scaffold would be a significant advancement in the efficient synthesis of its derivatives.

A comparative look at conventional versus potential green synthetic approaches is presented in the table below.

| Synthetic Aspect | Conventional Methods | Future Sustainable Protocols |

| Energy Input | Often require prolonged heating under reflux. | Microwave-assisted reactions for rapid and uniform heating. ijarsct.co.in |

| Solvents | Typically rely on volatile and often toxic organic solvents. | Utilization of water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inmdpi.com |

| Catalysts | May use stoichiometric and hazardous reagents. | Development and use of recyclable heterogeneous or biocatalysts. ijarsct.co.in |

| Atom Economy | Can involve multi-step syntheses with lower atom economy. | Design of one-pot, multicomponent reactions to improve atom economy. nih.gov |

In-depth Mechanistic Elucidation of Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. For this compound, future research will likely focus on the in-depth mechanistic elucidation of novel reactions, particularly those that leverage its unique electronic properties.

One area of interest is the exploration of cycloaddition reactions. researchgate.net While the general mechanisms of reactions like the Diels-Alder [4+2] cycloaddition are well-understood, their application to highly substituted and electronically modified dienes or dienophiles, such as derivatives of this compound, can present unique mechanistic questions. researchgate.netpageplace.delibretexts.org Future studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to unravel the intricate details of these transformations.

Key research questions to be addressed include:

How do the chloro-substituents and the hydroxyl group on the pyridine ring influence the kinetics and thermodynamics of cycloaddition reactions?

Can novel, stepwise cycloaddition pathways be accessed with this compound derivatives that are not feasible with simpler pyridines?

What is the nature of the transition states in these reactions, and how can this understanding be used to control stereoselectivity?

Rational Design of New Chemical Transformations Utilizing Dichlorinated Pyridines

The ability to rationally design new chemical transformations is a cornerstone of modern organic synthesis. With a deeper understanding of the reactivity of this compound, researchers can begin to design novel reactions that exploit its unique structural and electronic features. The presence of two chlorine atoms and a hydroxyl group on the pyridine ring offers multiple sites for functionalization, making it a versatile building block.

Future research in this area could focus on:

Selective C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for the efficient synthesis of complex molecules. Developing methods for the selective C-H functionalization of the this compound ring would open up new avenues for the synthesis of novel derivatives.

Catalytic Cross-Coupling Reactions: The chlorine atoms on the pyridine ring are potential handles for a variety of catalytic cross-coupling reactions. The rational design of new catalysts and reaction conditions that can selectively activate one or both of the C-Cl bonds would enable the synthesis of a wide range of functionalized pyridines.

Novel Ring-Forming Reactions: The dichlorinated pyridine core could serve as a scaffold for the construction of more complex heterocyclic systems. The rational design of new annulation or cycloaddition strategies that utilize this compound as a starting material could lead to the discovery of novel polycyclic aromatic compounds with interesting properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.govnih.govresearchgate.net For this compound, advanced computational modeling will play a crucial role in accelerating the discovery and development of new applications.

Future research directions in this area include:

Predictive Models for Reactivity: Using density functional theory (DFT) and other quantum chemical methods, it is possible to build predictive models for the reactivity of this compound in various chemical transformations. nih.gov These models can help to identify the most promising reaction conditions and to predict the regioselectivity and stereoselectivity of new reactions.

In Silico Design of Functional Materials: Computational screening of virtual libraries of this compound derivatives can be used to identify candidates with desirable electronic and photophysical properties for applications in functional materials. nih.gov This in silico approach can significantly reduce the time and experimental effort required to discover new materials.

Modeling of Supramolecular Interactions: Computational methods can be used to study the non-covalent interactions that govern the formation of supramolecular assemblies involving this compound. acs.org This can provide valuable insights into the design of new materials with tailored self-assembly properties.

The table below summarizes some of the key computational methods and their potential applications in the study of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of molecular geometries, electronic structures, and reaction energies to predict reactivity and elucidate mechanisms. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties and UV-Vis spectra for the design of photoactive materials. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their interactions in solution or in the solid state to understand self-assembly processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the properties of new derivatives based on their molecular structure. |

Exploration of New Applications in Functional Materials (Non-biological) and Supramolecular Chemistry

The unique properties of this compound make it an attractive building block for the development of new functional materials and supramolecular assemblies with non-biological applications. nih.govnih.govsemanticscholar.org The pyridine ring can act as a versatile scaffold for the attachment of various functional groups, and the chlorine atoms provide sites for further modification and polymerization.

Future research in this area could explore the following applications:

Functional Polymers: The incorporation of this compound into polymer backbones could lead to the development of new materials with interesting thermal, electronic, or optical properties. mdpi.comresearchgate.net For example, pyridine-containing polymers have been investigated for their potential use in electronic devices.

Supramolecular Assemblies: The pyridine nitrogen atom and the hydroxyl group of this compound are capable of participating in hydrogen bonding and other non-covalent interactions, which are the driving forces for the formation of supramolecular assemblies. acs.orgsemanticscholar.org The design of new self-assembling systems based on this molecule could lead to the creation of novel materials with applications in areas such as sensing, catalysis, and molecular recognition. nih.govrsc.org The presence of chlorine atoms could also facilitate halogen bonding, adding another dimension to the design of these assemblies. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal ions, making this compound a potential ligand for the construction of coordination polymers and MOFs. researchgate.net These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dichloro-2-hydroxypyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves chlorination and hydroxylation steps. For example, chlorinated pyridine derivatives are often synthesized via nucleophilic aromatic substitution or catalytic halogenation. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (60–80°C), and stoichiometric ratios of reagents like POCl₃ or SOCl₂ for chlorination . Hydroxylation may require controlled pH conditions to prevent over-oxidation.

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–8.5 ppm) and hydroxyl proton signals (broad peak near δ 5–6 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- IR Spectroscopy : Confirm hydroxyl groups (O-H stretch ~3200–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 179.96 for C₅H₃Cl₂NO) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Chlorine atoms at positions 3 and 4 act as electron-withdrawing groups, directing electrophiles to the hydroxylated position (C-2) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (hexane) using UV-Vis spectroscopy to quantify solubility.

- Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to assess thermodynamic parameters (ΔH, ΔS) .

- Crystallography : Single-crystal X-ray diffraction clarifies molecular packing and hydrogen-bonding interactions influencing solubility .

Q. How does the electronic structure of this compound influence its biological activity in medicinal chemistry studies?

- Methodological Answer :

- SAR Analysis : Modify substituents (e.g., replacing Cl with F or CH₃) to evaluate changes in antibacterial or enzyme-inhibitory activity.

- In Silico Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or bacterial enzymes) .

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Contradictions and Recommendations

- Synthetic Yield Variability : Discrepancies in yields (40–70%) may arise from trace moisture in reagents. Use molecular sieves or anhydrous solvents for reproducibility .

- Biological Activity : Conflicting IC₅₀ values in antimicrobial assays may reflect strain-specific resistance. Include positive controls (e.g., ciprofloxacin) and standardized MIC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.